molecular formula C15H20BrClN2O B130615 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole CAS No. 151012-31-6

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

Katalognummer: B130615
CAS-Nummer: 151012-31-6
Molekulargewicht: 359.69 g/mol
InChI-Schlüssel: DYIJKOZDPIUEEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS: 151012-31-6) is a key intermediate in synthesizing losartan derivatives, a class of angiotensin II receptor blockers (ARBs) used to treat hypertension . Structurally, it features a bromobenzyl group at the N1 position, a butyl chain at C2, a chlorine atom at C4, and a hydroxymethyl group at C5 (Figure 1). This substitution pattern enhances its utility in medicinal chemistry, particularly in constructing the imidazole core of ARBs.

The compound is synthesized via alkylation reactions, as demonstrated in studies involving losartan precursors. For example, alkylation of intermediate 3 (a trityl-protected tetrazole derivative) yields the target compound, with regioselectivity controlled by reaction conditions . Commercial suppliers like Shanghai Saikerui Bio and TRC offer this compound, highlighting its industrial relevance .

Eigenschaften

CAS-Nummer

151012-31-6

Molekularformel

C15H20BrClN2O

Molekulargewicht

359.69 g/mol

IUPAC-Name

[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol

InChI

InChI=1S/C15H20BrClN2O/c1-2-3-4-14-18-13(10-20)15(17)19(14)9-11-5-7-12(16)8-6-11/h5-8,14,18,20H,2-4,9-10H2,1H3

InChI-Schlüssel

DYIJKOZDPIUEEU-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl

Kanonische SMILES

CCCCC1NC(=C(N1CC2=CC=C(C=C2)Br)Cl)CO

Andere CAS-Nummern

151012-31-6

Piktogramme

Irritant

Synonyme

1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation of Pentamidine Hydrochloride with Glyoxal

The synthesis begins with the condensation of pentamidine hydrochloride (C₅H₁₁N₂·HCl) and glyoxal (C₂H₂O₂) under pH-controlled conditions. Maintaining the reaction system at pH 6.0–7.5 is critical to suppress byproduct formation, particularly the dimeric imidazoles that arise at higher pH. The optimal molar ratio of pentamidine hydrochloride to glyoxal is 1:1.05–1.15, with reaction times of 3–6 hours at 60–80°C. This step yields the intermediate 2-butyl-1H-imidazole-5(4H)-one (Formula III) with reported purities exceeding 92%.

Key Parameters:

VariableOptimal RangeImpact on Yield/Purity
pH6.0–7.5Prevents dimerization (≤5% byproducts)
Temperature60–80°CBalances reaction rate and decomposition
Glyoxal Equivalents1.05–1.15 eqMinimizes unreacted pentamidine

Dehydration to 2-Butyl-1H-imidazole-5(4H)-one

The intermediate undergoes acid-catalyzed dehydration using 10–15% aqueous HCl under reflux. This step removes one water molecule, forming 2-butyl-1H-imidazole-5(4H)-one (Formula IV). Post-treatment involves distillation to dryness, followed by extraction with toluene/water to achieve >98% recovery.

Direct Alkylation of Preformed Imidazole Cores

Synthesis of 2-n-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

An alternative route starts with 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, prepared via cyclization of valeronitrile derivatives. This intermediate reacts with 4-bromobenzyl bromide in N,N-dimethylacetamide (DMAc) at 0–5°C, using K₂CO₃ as base. The reaction completes within 8–12 hours, yielding the bromobenzyl-substituted imidazole after extraction into toluene.

Hydroxymethyl Reduction

The formyl group is reduced to hydroxymethyl using NaBH₄ in aqueous DMAc. This step proceeds quantitatively at 25°C within 3 hours, eliminating the need for chromatographic purification. The product precipitates upon cooling and is isolated by filtration, achieving 89–93% purity.

Comparative Data:

MethodOverall Yield (%)Purity (%)Key Advantage
Condensation-Dehydration68–7292–95Scalable pH control
Direct Alkylation75–7889–93Fewer steps, lower energy input

Critical Analysis of Byproduct Formation

Dimerization in Condensation Reactions

At pH >7.5, the condensation of pentamidine and glyoxal generates dimeric byproducts via cross-aldol reactions. These dimers, structurally identified as bis-imidazolones, complicate crystallization and reduce yields by 15–20%. Neutralization with NaOH during the reaction minimizes this issue but requires precise pH monitoring.

Chloride Over-Substitution

Excess POCl₃ in the formylation step may lead to over-chlorination at the imidazole C4 position. GC-MS analyses reveal that maintaining POCl₃ at 1.2–1.5 eq limits dichloro impurities to <2%.

Industrial-Scale Process Considerations

Solvent Selection and Recycling

Toluene emerges as the preferred solvent for extractions due to its immiscibility with aqueous HCl and compatibility with imidazole derivatives. Patent data indicate that 85–90% of toluene is recoverable via distillation, reducing raw material costs by 30%.

Crystallization Optimization

Final product crystallization from ethyl acetate/heptane (1:6 v/v) at −20°C produces needle-like crystals with uniform particle size (50–100 μm). This morphology enhances filtration rates and reduces residual solvent levels to <500 ppm .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, carboxylic acids, and biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly angiotensin II receptor antagonists like Losartan. This compound's structure allows for modifications that can enhance the efficacy and selectivity of these drugs against hypertension and other cardiovascular diseases .

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties. The presence of the hydroxymethyl group in this compound may contribute to its potential effectiveness against certain bacterial strains. Studies focusing on structure-activity relationships (SAR) can provide insights into optimizing its antimicrobial activity .

Biochemical Research

This compound has been utilized in proteomics research for its biochemical properties. It acts as a reagent for specific protein labeling, which is crucial for studying protein interactions and functions within cellular environments. Its application in biochemical assays highlights its versatility beyond traditional medicinal uses .

Case Studies

Study ReferenceApplicationFindings
Synthesis of Losartan DerivativesDemonstrated effective modification pathways leading to improved antihypertensive activity.
Antimicrobial TestingShowed promising results against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.
Proteomics ResearchSuccessfully used as a labeling agent for proteins, enhancing detection sensitivity in assays.

Wirkmechanismus

The mechanism of action of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Key Similar Compounds :

  • 5-[4’-Bromomethyl-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole-d4 : Used in losartan and valsartan synthesis, this compound shares the bromobenzyl motif but incorporates a deuterated tetrazole group, improving metabolic stability studies .
  • N-Trityl Losartan Carboxaldehyde (CAS: 133910-00-6) : A losartan metabolite intermediate with a formyl group instead of hydroxymethyl, influencing its reactivity in subsequent coupling reactions .

Comparison :
The hydroxymethyl group in the target compound enhances solubility compared to formyl-containing analogues (e.g., N-Trityl Losartan Carboxaldehyde), which are more reactive but less stable in aqueous environments . The bromobenzyl group distinguishes it from chlorobenzyl-containing intermediates (e.g., 1-(4-chlorobenzyl) derivatives), offering distinct electronic effects for regioselective alkylation .

Substituted Benzimidazoles and Imidazoles

Key Compounds :

  • 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole : Features dual chloro substituents, increasing lipophilicity and potency in analgesic applications .
  • 4-Chloro-5-(3-chloro-2,6-difluorophenyl)-1-(4-chlorophenyl)-1H-imidazole (Compound 64) : Contains multiple halogen substituents, enhancing binding affinity to molecular targets in pesticidal studies .

Comparison :
The target compound’s hydroxymethyl group reduces logP compared to highly halogenated analogues (e.g., Compound 64), improving aqueous solubility for pharmaceutical formulations. However, the bromobenzyl group provides steric bulk comparable to chlorobenzyl derivatives, affecting receptor interaction kinetics .

Imidazoles with Hydroxymethyl Substituents

Key Compounds :

  • 4-(Hydroxymethyl)-1H-imidazole : Exhibits low ecotoxicity (EC₅₀ >1 g/L) due to its polar hydroxymethyl group, which may reduce bioaccumulation .
  • 2-Butyl-4-chloro-5-formylimidazole : A losartan precursor with a formyl group instead of hydroxymethyl, enabling nucleophilic additions but requiring stabilization under acidic conditions .

Comparison: The hydroxymethyl group in the target compound mitigates ecotoxicity risks compared to non-polar derivatives, aligning with findings for 4-(hydroxymethyl)-1H-imidazole . However, its synthetic versatility is lower than formyl-containing analogues, which are more reactive in cross-coupling reactions .

Biologische Aktivität

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS Number: 151012-31-6) is a synthetic compound belonging to the imidazole family. Its unique structure, which includes a butyl group, a bromobenzyl moiety, a chloro substituent, and a hydroxymethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H20BrClN2O
  • Molecular Weight : 357.67 g/mol
  • IUPAC Name : [3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazol-5-yl]methanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole ring facilitates coordination with metal ions in enzyme active sites, potentially inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : The compound may act as a ligand for various receptors, including those involved in neurotransmission and cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in cancer therapy:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 = 0.99 µM
    • A549 (lung adenocarcinoma) : IC50 = 0.054 µM
    • HeLa (cervical cancer) : IC50 = 0.048 µM

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that it exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-70.99 µM
AnticancerA5490.054 µM
AnticancerHeLa0.048 µM
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
AntibacterialEscherichia coliMIC = 32 µg/mL

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects are required.
  • In Vivo Studies : Animal models should be employed to assess the therapeutic efficacy and safety profile of the compound.
  • Structure-Activity Relationship (SAR) : Modifications to the chemical structure may enhance potency and selectivity for specific targets.

Q & A

Q. What are the common synthetic routes for preparing 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole, and how are key intermediates validated?

The compound is typically synthesized via multistep reactions involving:

  • Alkylation : Substitution at the imidazole nitrogen using 4-bromobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the bromobenzyl group .
  • Chlorination : Electrophilic substitution at the 4-position using chlorinating agents like POCl₃ or SOCl₂ .
  • Hydroxymethyl introduction : Oxidation of a methyl group or reduction of a carbonyl precursor (e.g., using NaBH₄) . Validation of intermediates is performed via ¹H/¹³C NMR (to confirm substituent positions) and HPLC purity analysis (>98%) .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Spectroscopic methods :
  • ¹H NMR (DMSO-d₆): Key signals include δ 7.2–7.5 ppm (aromatic protons from bromobenzyl), δ 4.6 ppm (hydroxymethyl -CH₂OH), and δ 1.2–1.6 ppm (butyl chain) .
  • FTIR : Peaks at 3200–3400 cm⁻¹ (-OH stretch) and 650–750 cm⁻¹ (C-Br vibration) .
    • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 387.7 (calculated for C₁₅H₁₇BrClN₂O) .

Q. What solubility properties are critical for formulating this compound in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol). Pre-formulation studies recommend:

  • DMSO stock solutions (10–50 mM) for in vitro assays, with <0.1% DMSO in final buffers to avoid cytotoxicity .
  • Sonication or mild heating (40–50°C) to enhance dissolution in aqueous buffers .

Q. What is the compound’s role as a synthetic intermediate in angiotensin II antagonist development?

It serves as a precursor for N-(biphenylylmethyl)imidazoles , which are pharmacophores in angiotensin II receptor blockers (e.g., losartan derivatives). The bromobenzyl group enables further cross-coupling (e.g., Suzuki reactions) to introduce biphenyl moieties .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazole alkylation be addressed?

  • Protection/deprotection strategies : Use trityl or benzyl groups to block reactive nitrogen positions, followed by selective deprotection .
  • Catalytic conditions : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Computational modeling : DFT calculations predict electron density distribution to guide alkylation site selection .

Q. What methodologies optimize catalytic cross-coupling reactions involving the bromobenzyl substituent?

  • Palladium catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling with aryl boronic acids (e.g., biphenyl derivatives) .
  • Solvent optimization : Use toluene/water mixtures at 80–100°C with K₂CO₃ as a base .
  • Real-time monitoring : In situ FTIR tracks reaction progress and minimizes byproduct formation .

Q. How are impurities and degradation products characterized during synthesis?

  • HPLC-MS : Reverse-phase C18 columns (gradient: 0.1% formic acid in acetonitrile/water) identify impurities like dechlorinated or oxidized derivatives .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) reveals hydrolytic cleavage of the hydroxymethyl group .

Q. What computational approaches predict the compound’s binding affinity to angiotensin II receptors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with AT₁ receptor residues (e.g., Lys199, His256) .
  • MD simulations : 100-ns trajectories assess binding stability and hydration effects .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, Br) with IC₅₀ values from in vitro assays .

Methodological Considerations Table

Parameter Technique/Approach Key References
Synthetic yield optimizationMicrowave-assisted synthesis (100°C, 30 min) vs. conventional reflux (12–24 hr)
Regioselective alkylationTrityl protection → alkylation → acidic deprotection (HCl/MeOH)
Impurity profilingHPLC-PDA (220–400 nm) with spiked standards
Solubility enhancementCo-solvent systems (PEG-400/water) or nanoemulsion formulations
Receptor binding validationRadioligand displacement assays (³H-angiotensin II) vs. computational predictions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.